Tricetamide
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Overview
Description
Tricetamide is a chemical compound with the molecular formula C₁₆H₂₄N₂O₅ . It is known for its sedative-hypnotic properties and is a derivative of trimethoxy benzamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricetamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Tricetamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Tricetamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its sedative-hypnotic properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of sleep disorders.
Industry: Used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of tricetamide involves its interaction with the central nervous system. It is believed to exert its sedative-hypnotic effects by modulating the activity of neurotransmitters, particularly gamma-aminobutyric acid (GABA). This compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain and promoting sleep .
Comparison with Similar Compounds
Trimethoxybenzamide: Shares a similar structure but lacks the diethylamino group.
Diethylacetamide: Similar in structure but lacks the trimethoxybenzoyl group.
Benzamide: The parent compound from which tricetamide is derived
Uniqueness: this compound is unique due to its combination of the trimethoxybenzoyl and diethylamino groups, which contribute to its distinct sedative-hypnotic properties. This combination is not commonly found in other similar compounds, making this compound a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
363-20-2 |
---|---|
Molecular Formula |
C16H24N2O5 |
Molecular Weight |
324.37 g/mol |
IUPAC Name |
N-[2-(diethylamino)-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H24N2O5/c1-6-18(7-2)14(19)10-17-16(20)11-8-12(21-3)15(23-5)13(9-11)22-4/h8-9H,6-7,10H2,1-5H3,(H,17,20) |
InChI Key |
NLRFFZRHTICQBO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CCN(CC)C(=O)CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Key on ui other cas no. |
363-20-2 |
Origin of Product |
United States |
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